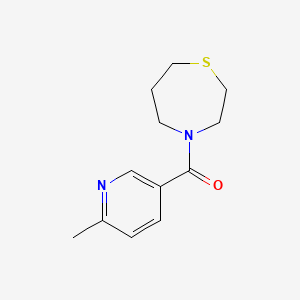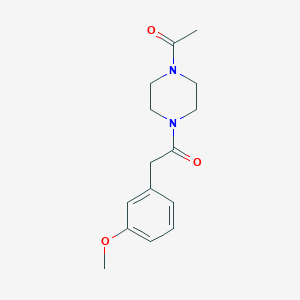
1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways and molecular targets in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response. Additionally, it has been shown to improve glucose and lipid metabolism, suggesting its potential as a therapeutic agent for metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone in lab experiments is its potent pharmacological activity and diverse range of potential applications. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.
Direcciones Futuras
There are several potential future directions for the research and development of 1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone. One possible direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. Another possible direction is to explore its mechanism of action in greater detail, with the aim of identifying new molecular targets and signaling pathways that can be modulated for therapeutic benefit. Finally, there is also potential for the development of new analogs and derivatives of 1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone, with improved pharmacological activity and reduced toxicity.
Métodos De Síntesis
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone involves the reaction between 3-methoxyphenylacetic acid and N-acetylpiperazine in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The resulting product is then purified using various techniques, including column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor, anti-inflammatory, and analgesic activities. It has also been investigated for its potential as a neuroprotective agent and as a modulator of the immune system.
Propiedades
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12(18)16-6-8-17(9-7-16)15(19)11-13-4-3-5-14(10-13)20-2/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSVXVVZIWOBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)

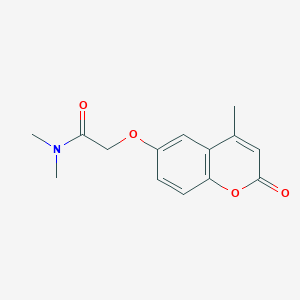

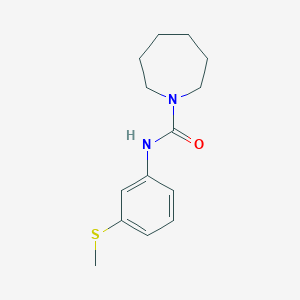
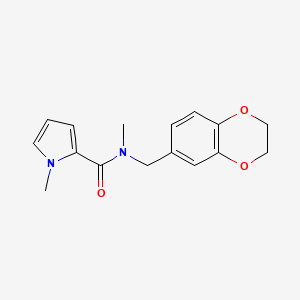
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)

![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)
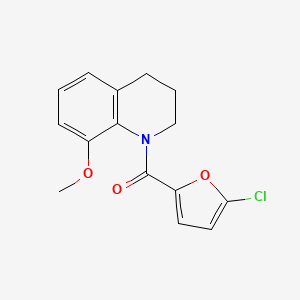
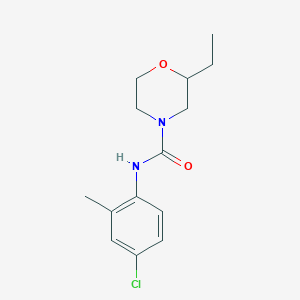
![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)
